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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms behind the low glycemic
response of isomaltulose hydrate. By examining its unique structural properties, enzymatic
hydrolysis, and subsequent physiological effects, this paper provides a comprehensive
overview for professionals in research and drug development.

Introduction: The Molecular Basis of a Low
Glycemic Index

Isomaltulose, also known by the trade name Palatinose™, is a naturally occurring disaccharide
found in honey and sugarcane extracts.[1][2] It is composed of a glucose and a fructose unit,
the same monosaccharides that constitute sucrose. However, the critical distinction lies in the
glycosidic bond connecting these units. While sucrose possesses an a-1,2-glycosidic linkage,
isomaltulose features a more stable a-1,6-glycosidic bond.[3][4][5] This structural variance is
the primary determinant of its distinct metabolic fate and a key factor in its low glycemic and
insulinemic profile.[3][4] Isomaltulose hydrate is the crystalline form of this sugar.[6][7][8][9]

The Slow and Sustained Release Mechanism

The low glycemic response to isomaltulose is a direct consequence of its slow yet complete
digestion and absorption in the small intestine.[1][2][5] This process can be broken down into
two key phases: delayed enzymatic cleavage and prolonged intestinal absorption.
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Enzymatic Hydrolysis: A Delayed Breakdown

The digestion of both sucrose and isomaltulose is mediated by the sucrase-isomaltase enzyme
complex located on the brush border of the small intestine.[1] However, the a-1,6-glycosidic
bond in isomaltulose is significantly more resistant to hydrolysis by this enzyme complex
compared to the a-1,2 bond in sucrose.[4][5] In vitro studies have demonstrated that the rate of
enzymatic hydrolysis for isomaltulose is 4 to 5 times slower than that of sucrose.[5][10][11] This
slower cleavage results in a gradual release of its constituent monosaccharides, glucose and
fructose, into the intestinal lumen.[2][5]

Prolonged Intestinal Absorption

Due to its slow enzymatic breakdown, isomaltulose travels further down the small intestine
before being fully hydrolyzed and absorbed.[1][5] Unlike sucrose, which is rapidly digested and
absorbed in the upper (proximal) part of the small intestine, the absorption of glucose and
fructose from isomaltulose occurs along the entire length of the small intestine, including the
lower (distal) sections.[1][5][11] This extended absorption profile prevents the rapid surge in
blood glucose levels typically associated with the consumption of high-glycemic carbohydrates.

[2][3]

The following diagram illustrates the digestive pathway of isomaltulose in comparison to
sucrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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